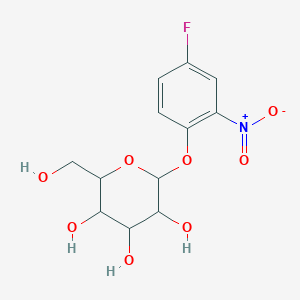
4-(Dimethylamino)pyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)pyridine-2-carbothioamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group at the 4-position and a carbothioamide group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyridine-2-carbothioamide typically involves the reaction of 4-(dimethylamino)pyridine with a suitable thiocarbonyl reagent. One common method involves the use of carbon disulfide (CS₂) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may involve the use of more efficient catalysts and purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)pyridine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions. Its ability to activate nucleophiles makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-dependent enzymes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)pyridine-2-carbothioamide involves its ability to act as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. In biological systems, the compound can interact with thiol groups in enzymes, leading to the inhibition of enzyme activity. This interaction is often mediated through the formation of covalent bonds with the thiol groups, resulting in the modification of enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis, known for its high reactivity and versatility.
N-Benzylquinoline-2-carbothioamide:
Pyridine-2-carbothioamide: A simpler analog that lacks the dimethylamino group but retains the carbothioamide functionality.
Uniqueness
4-(Dimethylamino)pyridine-2-carbothioamide is unique due to the presence of both the dimethylamino and carbothioamide groups, which confer distinct reactivity and catalytic properties
Propriétés
Formule moléculaire |
C8H11N3S |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
4-(dimethylamino)pyridine-2-carbothioamide |
InChI |
InChI=1S/C8H11N3S/c1-11(2)6-3-4-10-7(5-6)8(9)12/h3-5H,1-2H3,(H2,9,12) |
Clé InChI |
WCKNMSJYKUZHLZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=NC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)
![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)


![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)
![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
